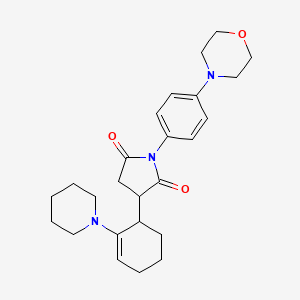
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, commonly known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of DPOP is not fully understood. However, several studies have suggested that DPOP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DPOP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate concentration in the body. Moreover, DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DPOP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the MAPK pathway, which is involved in cell proliferation and differentiation. DPOP has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, DPOP has been shown to exhibit various biological activities, which make it an attractive compound for studying the mechanisms of action of enzymes and signaling pathways. However, DPOP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to dissolve in some experimental conditions. Moreover, DPOP has been reported to exhibit low stability in some experimental conditions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of DPOP. One of the potential applications of DPOP is in the treatment of cancer. Several studies have reported that DPOP exhibits anti-tumor properties, and it has been suggested that it may be used as a potential chemotherapeutic agent. Moreover, DPOP has been reported to modulate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation. Therefore, further studies are needed to investigate the potential of DPOP as a therapeutic agent for cancer. Another potential application of DPOP is in the treatment of neurological disorders. DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Therefore, it has been suggested that DPOP may be used as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to investigate the potential of DPOP as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of DPOP involves the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propionyl chloride to obtain the final product, DPOP. The synthesis method of DPOP has been reported in several research articles, and it has been shown to be a straightforward and efficient method.
Aplicaciones Científicas De Investigación
DPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPOP has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Propiedades
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPSHSFKSOQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)

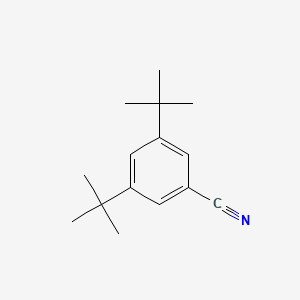
![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
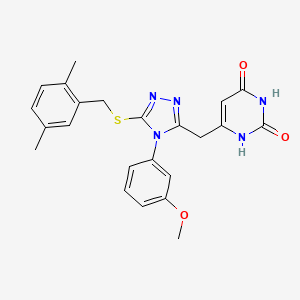
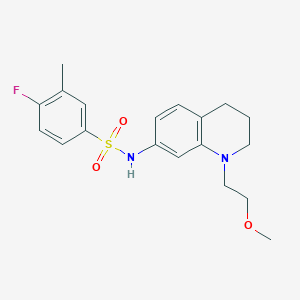
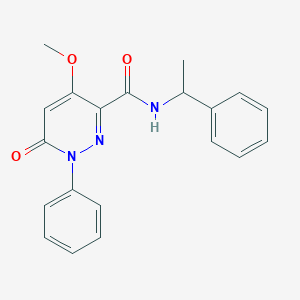
![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)
